2-Methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-PHENYL-2,3-DIHYDROINDEN-1-ONE can be achieved through several synthetic routes. One common method involves the condensation of 2-methylindanone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of 2-METHYL-3-PHENYL-2,3-DIHYDROINDEN-1-ONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-PHENYL-2,3-DIHYDROINDEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-METHYL-3-PHENYL-2,3-DIHYDROINDEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-METHYL-3-PHENYL-2,3-DIHYDROINDEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A structurally related compound with a similar indene ring system.
2,3-Dihydro-1H-inden-1-one: Another dihydroindenone with different substituents.
2-Phenyl-1,3-oxazole: A compound with a similar aromatic structure but different functional groups
Uniqueness
2-METHYL-3-PHENYL-2,3-DIHYDROINDEN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52957-74-1 |
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Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methyl-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(11)17/h2-11,15H,1H3 |
InChI Key |
FLPZZENICFEYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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